molecular formula C5H12N2O B1396542 4-Amino-3-hydroxypiperidine CAS No. 1391004-19-5

4-Amino-3-hydroxypiperidine

Cat. No.: B1396542
CAS No.: 1391004-19-5
M. Wt: 116.16 g/mol
InChI Key: UVBKPWNFXFUDOU-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxypiperidine is a heterocyclic organic compound with the molecular formula C5H12N2O. It is a derivative of piperidine, featuring both an amino group and a hydroxyl group on the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic strategies have been developed for the preparation of 4-Amino-3-hydroxypiperidine. One notable method involves the asymmetric hydrogenation of a precursor compound using a rhodium (I) catalyst . Another approach utilizes the stereochemistry of 2-deoxy-D-ribose to construct the desired piperidine derivative . Additionally, biocatalytic and classical resolution techniques have been employed to achieve enantioenrichment of racemic intermediates .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ robust catalytic systems and efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxypiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 4-Hydroxypiperidine
  • 3-Hydroxy-4-aminopiperidine
  • 4-Amino-3-piperidinol

Comparison: Compared to similar compounds, 4-Amino-3-hydroxypiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. For instance, its ability to act as a non-imidazole histamine H3 receptor antagonist sets it apart from other piperidine derivatives .

Properties

IUPAC Name

4-aminopiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBKPWNFXFUDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391004-19-5
Record name 1391004-19-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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